molecular formula C27H27NO4 B13539425 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-isopropylphenyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-isopropylphenyl)propanoic acid

Cat. No.: B13539425
M. Wt: 429.5 g/mol
InChI Key: DMJJRJTVYCLVAS-VWLOTQADSA-N
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Description

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid is a complex organic compound with a unique structure. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, an isopropyl-substituted phenyl ring, and a propanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during the formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a propanoic acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Introduction of the Isopropyl-Substituted Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts alkylation reaction, where the propanoic acid derivative is reacted with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The Fmoc group can be removed through a substitution reaction using a base like piperidine, revealing the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced derivatives.

    Substitution: Free amino acids or peptides after Fmoc deprotection.

Scientific Research Applications

(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis and as a protecting group for amino acids.

    Biology: In the study of protein structure and function, as well as in the development of peptide-based drugs.

    Medicine: In the synthesis of therapeutic peptides and as a component in drug delivery systems.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, preventing unwanted side reactions. The compound is selectively removed under basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-({[(tert-Butoxycarbonyl)amino]-3-[4-(propan-2-yl)phenyl]propanoic acid: Similar structure but uses a tert-butoxycarbonyl (Boc) group instead of Fmoc.

    (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanoic acid: Similar structure but lacks the isopropyl substitution on the phenyl ring.

Uniqueness

The presence of the Fmoc group and the isopropyl-substituted phenyl ring makes (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(propan-2-yl)phenyl]propanoic acid unique. The Fmoc group provides stability and ease of removal, while the isopropyl group adds steric hindrance, influencing the compound’s reactivity and interactions.

Properties

Molecular Formula

C27H27NO4

Molecular Weight

429.5 g/mol

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C27H27NO4/c1-17(2)18-11-13-19(14-12-18)25(15-26(29)30)28-27(31)32-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)(H,29,30)/t25-/m0/s1

InChI Key

DMJJRJTVYCLVAS-VWLOTQADSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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